molecular formula C9H8ClN3S B13251530 2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13251530
M. Wt: 225.70 g/mol
InChI Key: FOAJPICLQUAZSG-UHFFFAOYSA-N
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Description

2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of aniline derivatives with thiadiazole precursors. One common method involves the reaction of 2-chloroaniline with 1,2,3-thiadiazole-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
  • 2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)benzamide
  • 2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)phenylamine

Uniqueness

2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to its specific substitution pattern and the presence of both chlorine and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

2-chloro-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C9H8ClN3S/c10-8-3-1-2-4-9(8)11-5-7-6-14-13-12-7/h1-4,6,11H,5H2

InChI Key

FOAJPICLQUAZSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CSN=N2)Cl

Origin of Product

United States

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